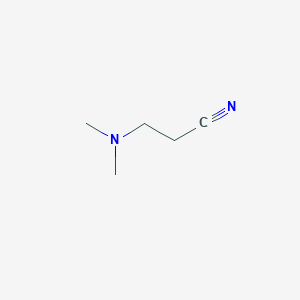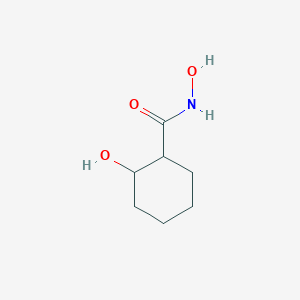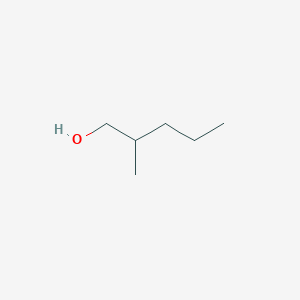
1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt, also known as BTSA1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This molecule has been shown to inhibit the activity of several enzymes, including BRD4 and CDK7, which are involved in the regulation of gene expression and cell cycle progression.
Mecanismo De Acción
1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt inhibits the activity of several enzymes, including BRD4 and CDK7. BRD4 is a transcriptional regulator that plays a key role in the regulation of gene expression. CDK7 is a cyclin-dependent kinase that is involved in the regulation of cell cycle progression. By inhibiting the activity of these enzymes, 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt disrupts the normal functioning of cancer cells, leading to cell death.
Biochemical and Physiological Effects:
1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt also inhibits the expression of several genes that are involved in the regulation of cell cycle progression, leading to cell cycle arrest. Additionally, 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt has been shown to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. However, there are limitations to its use in lab experiments. 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt has low solubility in water, which can make it difficult to use in certain assays. Additionally, 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt has been shown to have off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for the study of 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt. One area of interest is the development of more potent and selective inhibitors of BRD4 and CDK7. Another area of interest is the study of 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt in combination with other therapeutic agents, such as chemotherapy drugs or immunotherapy agents. Additionally, the study of 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt in animal models of cancer and inflammatory diseases will be important for further understanding its potential therapeutic applications.
Métodos De Síntesis
1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt can be synthesized using a multi-step process that involves the reaction of 1,2,4-benzenetriol with sulfuric acid and sodium hydroxide. The resulting product is then purified using various techniques, including column chromatography and recrystallization. The synthesis of 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt has been optimized over the years, resulting in increased yields and purity of the final product.
Aplicaciones Científicas De Investigación
1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. 1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Propiedades
Número CAS |
112935-85-0 |
|---|---|
Nombre del producto |
1,2,4-Benzenetrisulfonic acid, 5,6-dihydroxy-, trisodium salt |
Fórmula molecular |
C6H3Na3O11S3 |
Peso molecular |
416.3 g/mol |
Nombre IUPAC |
trisodium;5,6-dihydroxybenzene-1,2,4-trisulfonate |
InChI |
InChI=1S/C6H6O11S3.3Na/c7-4-2(18(9,10)11)1-3(19(12,13)14)6(5(4)8)20(15,16)17;;;/h1,7-8H,(H,9,10,11)(H,12,13,14)(H,15,16,17);;;/q;3*+1/p-3 |
Clave InChI |
RYEZERQIMITWHD-UHFFFAOYSA-K |
SMILES |
C1=C(C(=C(C(=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=C(C(=C(C(=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Sinónimos |
3,4-Dihydroxy-1,2,5-benzenetrisulfonic acid trisodium salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















